2-(1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione

描述

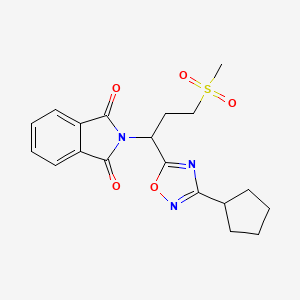

The compound 2-(1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione features a hybrid structure combining three key moieties:

- An isoindoline-1,3-dione core, known for its electron-deficient aromatic system and pharmacological relevance.

- A 3-(methylsulfonyl)propyl linker, introducing polarity and sulfonyl-based electronic effects.

Such compounds are often explored for enzyme inhibition (e.g., acetylcholinesterase) due to their structural mimicry of natural substrates .

属性

IUPAC Name |

2-[1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-3-methylsulfonylpropyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-28(25,26)11-10-15(17-20-16(21-27-17)12-6-2-3-7-12)22-18(23)13-8-4-5-9-14(13)19(22)24/h4-5,8-9,12,15H,2-3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHCESZQPCBABR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C1=NC(=NO1)C2CCCC2)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

生物活性

The compound 2-(1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, particularly its antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is CHNOS. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 366.45 g/mol |

| LogP | 4.389 |

| Hydrogen Bond Acceptors | 10 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 87.956 Ų |

| InChI Key | GIBCGGAWDFVBBD-KRWDZBQOSA-N |

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of isoindoline derivatives with oxadiazole-containing reagents. The synthesis typically includes the formation of the isoindoline structure followed by the introduction of the cyclopentyl and methylsulfonyl groups.

Antimicrobial Activity

Research indicates that compounds related to isoindoline and oxadiazole structures exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, with inhibition zones measuring 15 cm and 18 cm respectively . This suggests that similar derivatives may also possess effective antimicrobial capabilities.

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various isoindoline derivatives against common pathogens. The results indicated that compounds with oxadiazole modifications exhibited enhanced activity compared to their non-modified counterparts.

- Docking Studies : Computational docking studies have been performed to predict the interaction of this compound with bacterial enzymes, revealing potential binding affinities that support its antimicrobial action.

Discussion

The biological activity of This compound highlights its potential as a lead compound for drug development. Its structural features contribute to its biological properties, making it a candidate for further research in both antimicrobial and anticancer domains.

相似化合物的比较

Structural and Physicochemical Comparisons

The table below highlights structural variations and available data for analogs:

Key Observations :

- Substituent Effects : The cyclopentyl group in the target compound offers a balance between lipophilicity and conformational flexibility compared to aromatic (e.g., 4-chlorophenyl) or bulky alkyl (e.g., isopropyl) groups.

- Linker Modifications : The 3-(methylsulfonyl)propyl chain in the target compound likely enhances aqueous solubility and metabolic stability relative to shorter (e.g., methyl in ) or acryloyl-based linkers (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。